

# Mefluidide: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mefluidide

Cat. No.: B1676157

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## Abstract

**Mefluidide** is a synthetic chemical compound recognized for its potent plant growth-regulating properties. This technical guide provides an in-depth analysis of the molecular structure and chemical characteristics of **Mefluidide**. It details its structural identifiers, physicochemical properties, and mechanisms of action, with a focus on its roles in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis and cell division. This document also includes detailed experimental protocols for its synthesis, analysis, and biological evaluation, intended to serve as a critical resource for researchers in agricultural science, plant biology, and herbicide development.

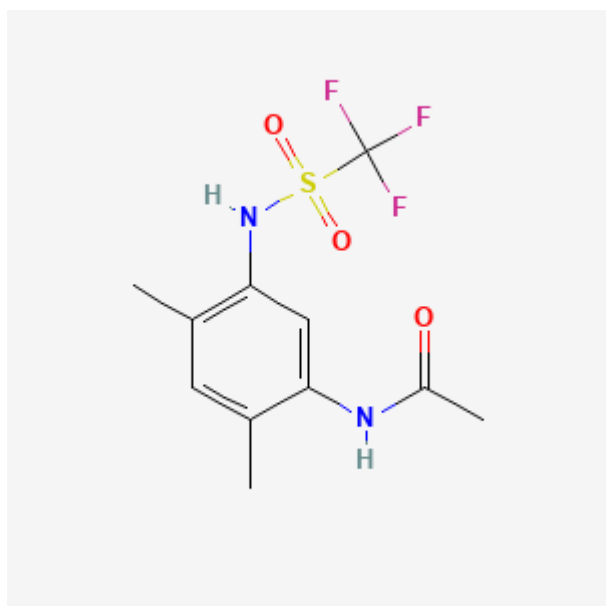
## Molecular Structure and Chemical Identity

**Mefluidide**, systematically named N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide, is a complex organic molecule belonging to the sulfonamide class of compounds.<sup>[1]</sup> Its structure incorporates a trifluoromethylsulfonyl group, an acetamide moiety, and a substituted benzene ring, which collectively contribute to its biological activity.

Table 1: Molecular Identifiers for **Mefluidide**

Identifier	Value	Reference
IUPAC Name	N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide	[1][2]
CAS Number	53780-34-0	[1][2]
Chemical Formula	C <sub>11</sub> H <sub>13</sub> F <sub>3</sub> N <sub>2</sub> O <sub>3</sub> S	
Molecular Weight	310.29 g/mol	
Canonical SMILES	CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C	
InChI Key	OKIBNKKYNPBDRS-UHFFFAOYSA-N	

Below is a 2D representation of the molecular structure of **Mefluidide**.



## Physicochemical Properties

The physical and chemical properties of **Mefluidide** dictate its environmental fate, solubility, and interaction with biological systems. It is a white, odorless, crystalline solid under standard conditions.

Table 2: Physicochemical Data for **Mefluidide**

Property	Value	Conditions	Reference
Melting Point	183-185 °C		
Density	1.464 g/cm <sup>3</sup>		
pKa	4.78	20 °C	
Vapor Pressure	<1 x 10 <sup>-4</sup> mm Hg	25 °C	
LogP (Kow)	2.02		
Water Solubility	180 mg/L	23 °C	
Acetone Solubility	350 g/L	23 °C	
Methanol Solubility	310 g/L	23 °C	
DMSO Solubility	Soluble		
Dichloromethane Solubility	2.1 g/L	23 °C	
Benzene Solubility	0.31 g/L	23 °C	

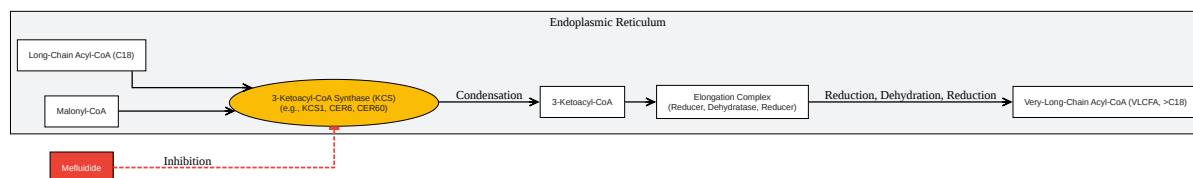
## Mechanism of Action

**Mefluidide** functions as a plant growth regulator primarily by inhibiting cell division and the biosynthesis of very-long-chain fatty acids (VLCFAs).

## Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The most well-defined molecular mechanism of **Mefluidide** is the inhibition of VLCFA synthesis. VLCFAs are critical components of various lipids essential for plant development, including cuticular waxes and suberin. **Mefluidide** specifically targets and inhibits 3-ketoacyl-CoA synthases (KCS), enzymes that catalyze the initial condensation step in the fatty acid elongation cycle. By blocking KCS enzymes such as KCS1, CER6, and CER60, **Mefluidide** prevents the extension of fatty acid chains beyond C18, leading to a depletion of saturated

VLCFAs. This disruption of lipid metabolism interferes with the formation of essential cellular structures and signaling molecules.



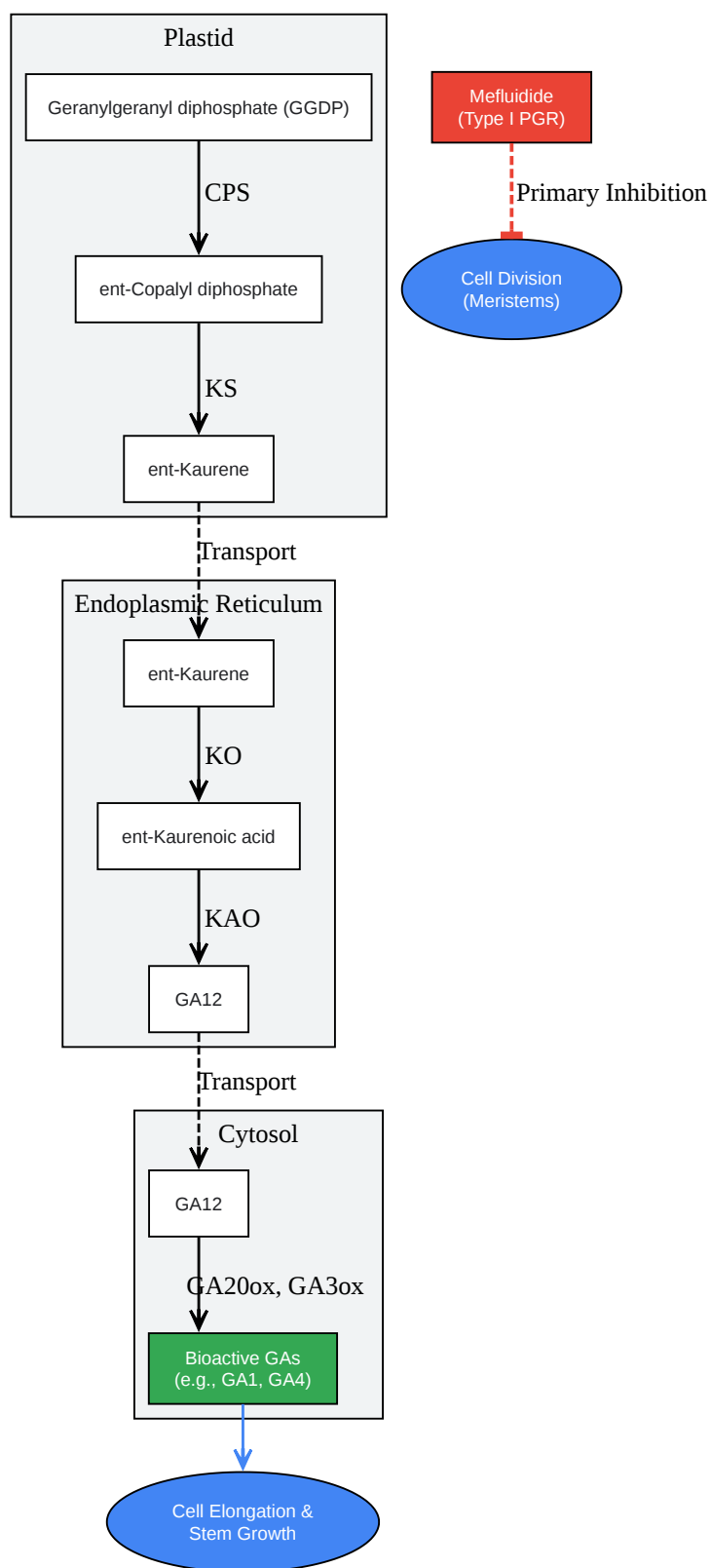
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Inhibition of VLCFA Biosynthesis by **Mefluidide**.

## Inhibition of Cell Division and Gibberellin Regulation

**Mefluidide** is classified as a Type I plant growth regulator, which primarily acts by inhibiting cell division, with a secondary effect on cell elongation. This mode of action is concentrated in the meristematic tissues of roots and shoots, leading to stunted growth, enlarged root tips, and a reduction in lateral root formation.

While some literature also categorizes **Mefluidide** as an inhibitor of gibberellic acid (GA) biosynthesis, its primary, well-documented effect is on cell division. Gibberellins are hormones that regulate key growth processes, including cell elongation. The GA biosynthesis pathway is a complex process starting from Geranylgeranyl diphosphate (GGDP). It is plausible that the disruption of VLCFA synthesis by **Mefluidide** has downstream consequences on hormone signaling pathways or that its classification as a GA inhibitor is based on its overall growth-retarding effects, which are phenotypically similar to those caused by true GA synthesis inhibitors.



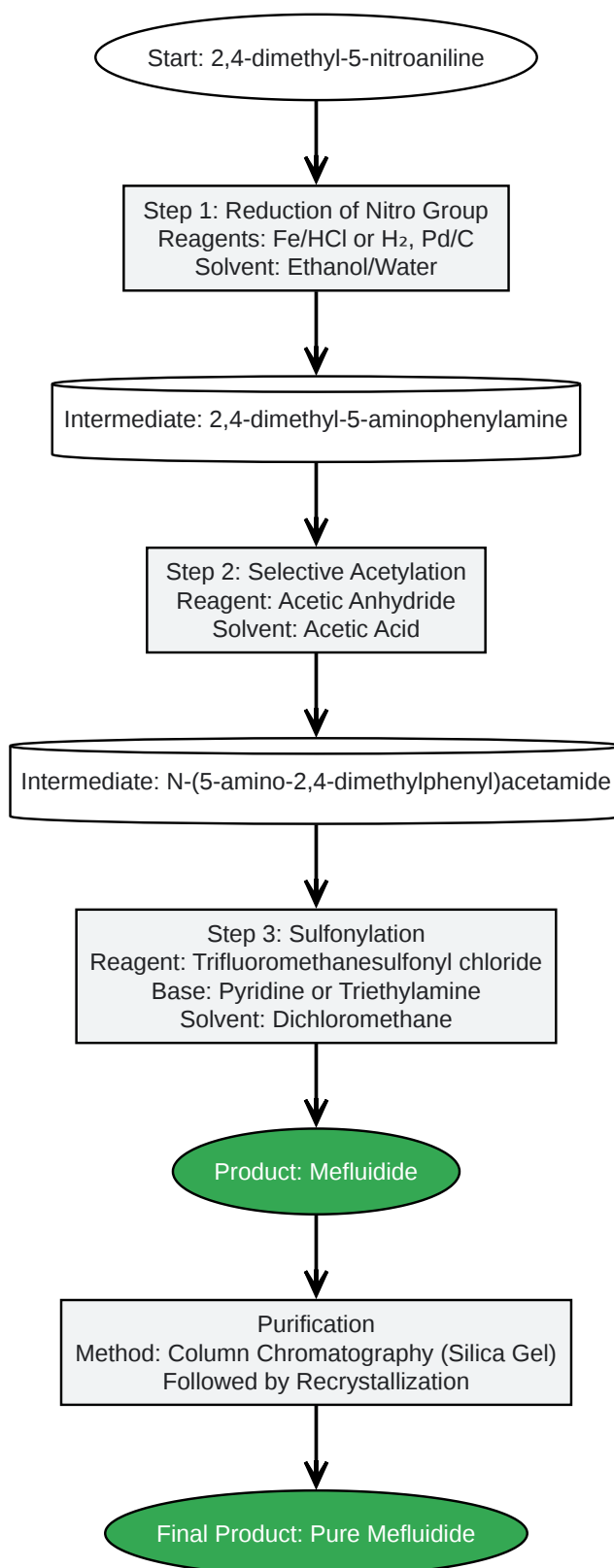
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**Mefluidide's Primary Effect on Cell Division in the Context of Plant Growth Pathways.**

## Experimental Protocols

### Synthesis of Mefluidide (Representative Protocol)

The synthesis of **Mefluidide** can be achieved through a multi-step process starting from 2,4-dimethylaniline. The following is a representative protocol based on common organic chemistry reactions for analogous compounds.



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General Workflow for the Synthesis of **Mefluidide**.

#### Methodology:

- **Reduction:** 2,4-dimethyl-5-nitroaniline is reduced to 2,4-dimethyl-5-aminophenylamine. This can be achieved using a standard reducing agent such as iron powder in the presence of hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
- **Acetylation:** The resulting diamine is selectively acetylated at the more nucleophilic amino group. This is typically performed by reacting the intermediate with acetic anhydride in a suitable solvent like acetic acid.
- **Sulfonylation:** The remaining amino group of N-(5-amino-2,4-dimethylphenyl)acetamide is reacted with trifluoromethanesulfonyl chloride in an inert solvent such as dichloromethane, with a base like pyridine or triethylamine to neutralize the HCl byproduct.
- **Purification:** The crude product is purified, typically by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure **Mefluidide**.

## High-Performance Liquid Chromatography (HPLC) Analysis (Representative Protocol)

This protocol provides a general framework for the quantitative analysis of **Mefluidide**.

#### Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector, autosampler, and C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** An isocratic or gradient mixture of methanol or acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate), adjusted to an appropriate pH. A typical starting point could be 70:30 (v/v) methanol:water.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at a wavelength determined by the UV absorbance maximum of **Mefluidide** (typically scanned from 200-400 nm).

- **Sample Preparation:** Samples are dissolved in the mobile phase, filtered through a 0.45  $\mu\text{m}$  syringe filter, and injected into the HPLC system.
- **Quantification:** A calibration curve is generated using standard solutions of **Mefluidide** of known concentrations. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
- **Validation:** The method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.

## Arabidopsis thaliana Seedling Growth Inhibition Assay

This bioassay is used to determine the dose-dependent effect of **Mefluidide** on plant growth.

### Methodology:

- **Seed Sterilization and Plating:** Arabidopsis thaliana seeds are surface-sterilized (e.g., with 70% ethanol followed by a bleach solution) and plated on Murashige and Skoog (MS) agar medium. Plates are stratified at 4°C for 2-3 days to synchronize germination.
- **Germination:** Plates are transferred to a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
- **Seedling Transfer:** After 4-5 days, seedlings of uniform size are transferred to 48-well plates containing liquid MS medium.
- **Mefluidide Treatment:** A stock solution of **Mefluidide** (dissolved in DMSO) is added to the liquid MS medium in the wells to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50  $\mu\text{M}$ ). An equivalent amount of DMSO is added to the control wells.
- **Incubation:** The plates are returned to the growth chamber for an additional 7-10 days.
- **Data Collection and Analysis:** Seedlings are removed from the wells, blotted dry, and their fresh weight is measured. The primary root length can also be measured. The percentage of growth inhibition is calculated relative to the control (DMSO-treated) seedlings.

## Conclusion

**Mefluidide** is a potent plant growth regulator with a well-characterized molecular structure and a complex mode of action. Its primary inhibitory effects on very-long-chain fatty acid biosynthesis and cell division provide a clear basis for its biological activity. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the study and application of **Mefluidide**, facilitating further research into its physiological effects and potential for agricultural and biotechnological applications.

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## References

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- To cite this document: BenchChem. [Mefluidide: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676157#molecular-structure-and-chemical-properties-of-mefluidide>]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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